1,3-Diethyl-2-methyl-1H-benzo[d]imidazol-3-ium iodide
CAS No.: 19101-76-9
Cat. No.: VC7024804
Molecular Formula: C12H17IN2
Molecular Weight: 316.186
* For research use only. Not for human or veterinary use.
![1,3-Diethyl-2-methyl-1H-benzo[d]imidazol-3-ium iodide - 19101-76-9](/images/structure/VC7024804.png)
Specification
CAS No. | 19101-76-9 |
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Molecular Formula | C12H17IN2 |
Molecular Weight | 316.186 |
IUPAC Name | 1,3-diethyl-2-methylbenzimidazol-3-ium;iodide |
Standard InChI | InChI=1S/C12H17N2.HI/c1-4-13-10(3)14(5-2)12-9-7-6-8-11(12)13;/h6-9H,4-5H2,1-3H3;1H/q+1;/p-1 |
Standard InChI Key | WKQCGXLQRWJKOK-UHFFFAOYSA-M |
SMILES | CCN1C(=[N+](C2=CC=CC=C21)CC)C.[I-] |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a benzimidazole core, where the two nitrogen atoms at positions 1 and 3 are substituted with ethyl groups, while a methyl group occupies position 2. The iodide anion serves as the counterion, stabilizing the positively charged imidazolium ring. This substitution pattern influences electronic and steric properties, critical for its reactivity and applications.
Physicochemical Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Expected signals include:
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¹³C NMR: Peaks corresponding to the ethyl carbons (δ ~15–45 ppm), methyl group (δ ~32 ppm), and aromatic carbons (δ ~110–150 ppm) .
Infrared (IR) Spectroscopy
Prominent absorptions include:
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C–N stretches at ~1350 cm⁻¹.
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Aromatic C=C vibrations at ~1500–1600 cm⁻¹.
Thermal and Solubility Properties
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Melting Point: Benzimidazolium salts typically exhibit melting points above 150°C, though experimental data for this specific compound remains unreported.
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Solubility: High solubility in polar aprotic solvents (e.g., DMSO, DMF) and moderate solubility in chlorinated solvents (e.g., CH2Cl2). Limited solubility in ethers or alkanes .
Applications and Reactivity
N-Heterocyclic Carbene (NHC) Precursor
Deprotonation of 1,3-diethyl-2-methyl-1H-benzo[d]imidazol-3-ium iodide with strong bases (e.g., KHMDS) generates a stable NHC, which can act as a ligand in transition-metal catalysis. For example, analogous NHCs have been employed in Suzuki-Miyaura cross-coupling and olefin metathesis .
Ionic Liquid Applications
The compound’s ionic nature and low vapor pressure make it a candidate for use in green solvents or electrolytes. Structural tuning of the alkyl substituents can modulate viscosity and conductivity .
Future Research Directions
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Catalytic Studies: Investigating the efficacy of derived NHCs in asymmetric catalysis.
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Electrochemical Analysis: Characterizing ionic conductivity for battery or capacitor applications.
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Toxicity Profiling: Assessing environmental and biological impacts to guide safe handling protocols.
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